N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0757711
InChI: InChI=1S/C16H15IN4O2/c1-11(20-21-16(23)12-3-2-8-18-10-12)9-15(22)19-14-6-4-13(17)5-7-14/h2-8,10H,9H2,1H3,(H,19,22)(H,21,23)/b20-11-
SMILES: CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I
Molecular Formula: C16H15IN4O2
Molecular Weight: 422.22 g/mol

N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide

CAS No.:

Cat. No.: VC0757711

Molecular Formula: C16H15IN4O2

Molecular Weight: 422.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide -

Specification

Molecular Formula C16H15IN4O2
Molecular Weight 422.22 g/mol
IUPAC Name N-[(Z)-[4-(4-iodoanilino)-4-oxobutan-2-ylidene]amino]pyridine-3-carboxamide
Standard InChI InChI=1S/C16H15IN4O2/c1-11(20-21-16(23)12-3-2-8-18-10-12)9-15(22)19-14-6-4-13(17)5-7-14/h2-8,10H,9H2,1H3,(H,19,22)(H,21,23)/b20-11-
Standard InChI Key RRLPRWXQMGPVNR-JAIQZWGSSA-N
Isomeric SMILES C/C(=N/NC(=O)C1=CN=CC=C1)/CC(=O)NC2=CC=C(C=C2)I
SMILES CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I
Canonical SMILES CC(=NNC(=O)C1=CN=CC=C1)CC(=O)NC2=CC=C(C=C2)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator